4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound is a heterocyclic molecule featuring a 1,2-dihydroisoquinolin-1-one core substituted at position 4 with a 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl group and at position 2 with a 3-methoxyphenyl moiety. The oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, known for its electron-withdrawing properties and role in enhancing metabolic stability in pharmaceuticals .
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O3/c1-30-16-8-6-7-15(13-16)28-14-20(17-9-2-3-10-18(17)24(28)29)23-26-22(27-31-23)19-11-4-5-12-21(19)25/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQUOVDRSJQLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Features
The compound features:
- An oxadiazole ring which is known for its diverse biological activities.
- A methoxyphenyl group that may enhance lipophilicity and bioavailability.
- Isoquinoline structure which is often associated with neuroactive compounds.
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under review may share these properties due to its structural similarities.
Neuroprotective Effects
Compounds containing isoquinoline structures have been studied for their neuroprotective effects. Preliminary data suggest that the compound could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating neurotransmitter systems or reducing oxidative stress.
Antimicrobial Properties
Oxadiazoles have been documented for their antimicrobial activity against various pathogens. The presence of the chlorophenyl group in the compound may enhance its effectiveness against bacterial strains.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with the target molecule, differing in substituents or core heterocycles:
Key Observations :
- Core Heterocycle: The target compound’s dihydroisoquinolin-one core distinguishes it from triazole-amine () or phthalazinone () derivatives. This core may influence π-π stacking interactions in biological targets.
- Methoxy Group : The 3-methoxyphenyl substituent in the target versus the 2,5-dimethoxyphenyl group in or 4-methoxyphenyl in may modulate solubility and binding affinity.
Physicochemical Properties
- Molecular Weight: The phthalazinone derivative in has a molecular weight of 396.4 g/mol, suggesting the target (with a similar oxadiazole and aromatic substituents) may fall in the 380–420 g/mol range.
- Hydrogen-Bonding Capacity : The target likely has 5–6 H-bond acceptors (oxadiazole N/O, methoxy O, carbonyl O), comparable to (6 acceptors).
Biological Activity
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16ClN3O2
- Molecular Weight : 353.80 g/mol
- CAS Number : 478045-66-8
Biological Activity Overview
This compound has been studied for various biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The incorporation of the oxadiazole moiety is significant as it often enhances the biological activity of compounds.
Antimicrobial Activity
Studies have indicated that derivatives containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against a range of bacteria and fungi, suggesting that the oxadiazole structure contributes to membrane disruption or inhibition of vital metabolic pathways in microorganisms .
Anticancer Activity
Research into the anticancer potential of this compound reveals promising results. A study highlighted that similar oxadiazole derivatives demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific activity against various cancer cell lines indicates its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds with similar structures have been reported to exhibit selective COX-2 inhibition, which is beneficial in reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory processes and tumor growth.
- Receptor Modulation : It may interact with specific receptors that modulate cellular signaling pathways related to inflammation and cancer progression.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased apoptosis.
Case Studies and Research Findings
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
Methodological Answer:
The synthesis of this compound typically involves multi-step heterocyclic coupling reactions. A plausible route begins with the preparation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime with a chlorophenyl-substituted carboxylic acid derivative under reflux conditions (e.g., using DCC as a coupling agent) . The dihydroisoquinolinone core can be synthesized separately via a Bischler-Napieralski reaction, followed by alkylation with a 3-methoxyphenyl group. Key intermediates include:
- 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid : Critical for oxadiazole ring integration.
- 2-(3-Methoxyphenyl)-1,2-dihydroisoquinolin-1-one : Ensures proper substitution for biological activity.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by -/-NMR and HRMS are essential to confirm intermediate integrity .
Advanced: How can researchers resolve contradictions in reported biological activity data across different in vitro models?
Methodological Answer:
Contradictions often arise from variability in cell lines, assay conditions, or compound solubility. To address this:
- Standardize Assay Conditions : Use uniform solvent systems (e.g., DMSO concentration ≤0.1%) and validate cell viability via MTT assays .
- Comparative Dose-Response Analysis : Perform parallel testing in multiple models (e.g., cancer vs. non-cancer cell lines) to identify context-dependent effects.
- Meta-Analysis of Existing Data : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies, referencing structural analogs (e.g., triazolo-thiadiazines) to infer activity trends .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm; oxadiazole protons as singlets) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~449.8 for CHClNO).
- HPLC-PDA : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) and detect byproducts (e.g., unreacted chlorophenyl precursors) .
Advanced: What methodological considerations are critical for designing long-term stability studies under varying environmental conditions?
Methodological Answer:
- Environmental Simulation Chambers : Expose the compound to controlled humidity (40–80%), temperature (4–40°C), and UV light to mimic real-world degradation .
- Split-Plot Experimental Design : Assign variables (e.g., pH, oxygen levels) to subplots with repeated measures over time to assess interaction effects .
- Analytical Endpoints : Monitor degradation via LC-MS/MS for oxidative byproducts (e.g., N-oxide formation) and XRD to track crystallinity changes .
Basic: What mechanisms of action are proposed based on structural features?
Methodological Answer:
The 1,2,4-oxadiazole moiety is a known pharmacophore for kinase inhibition, while the dihydroisoquinolinone core may intercalate DNA or inhibit topoisomerases. Computational docking (e.g., AutoDock Vina) predicts strong binding to PARP-1 (ΔG ≤ -9.5 kcal/mol) due to halogen-π interactions with the chlorophenyl group . Validate via enzyme inhibition assays (e.g., NAD depletion monitoring at 340 nm) .
Advanced: How to optimize reaction yields for large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use a Box-Behnken model to optimize variables (e.g., temperature, catalyst loading, solvent ratio) .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction kinetics dynamically.
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted amines or acids . Pilot-scale trials (1–5 mmol) should precede industrial workflows to validate reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
